molecular formula C17H15F3N2O B2739073 1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine CAS No. 497060-54-5

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B2739073
CAS RN: 497060-54-5
M. Wt: 320.315
InChI Key: ADJGBTLTNFWJTN-UHFFFAOYSA-N
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Description

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine, also known as DFBP, is a novel synthetic compound developed by researchers at the University of Michigan. It has been studied for its potential use in the field of medicinal chemistry and has been shown to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Rhodium-Catalyzed Hydroformylation
A key step in synthesizing neuroleptic agents like Fluspirilen and Penfluridol involves the rhodium-catalyzed hydroformylation of specific allyl or propargyl alcohol derivatives. This process utilizes 4,4′-difluorobenzophenone as a starting material, leading to significant yields of the targeted pharmaceuticals through a preparative route that includes reaction with specific piperazine moieties (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Molecular Structures and Intermolecular Interactions
Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines has shown that these compounds exhibit similar molecular conformations but differ in their intermolecular interactions. The study highlights the structural nuances between molecules with 3-fluorobenzoyl and those with 2,6-difluorobenzoyl or 2,4-dichlorobenzoyl analogues, underscoring the impact of halogen substitution on molecular architecture (Mahesha et al., 2019).

Biological Evaluation

Antibacterial and Anthelmintic Activity
Compounds with fluorophenyl and piperazine structures have been evaluated for their antibacterial and anthelmintic activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated moderate anthelmintic activity, with its molecular structure and intermolecular interactions thoroughly characterized through various spectroscopic methods and single crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid and featuring piperazine carboxamides, exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This research showcases the potential of these compounds as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).

properties

IUPAC Name

(2,6-difluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O/c18-12-4-1-2-7-15(12)21-8-10-22(11-9-21)17(23)16-13(19)5-3-6-14(16)20/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJGBTLTNFWJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorobenzoyl)-4-(2-fluorophenyl)piperazine

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